Molecular Weight and Formula Differentiation from the Benzenesulfonate Analog
The target methanesulfonate (C19H20O7S, MW 392.42) exhibits a 13.3% lower molecular weight and a 20.8% lower heavy-atom count than the directly comparable benzenesulfonate ester 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate (CAS 869341-50-4; C24H20O7S, MW 452.48) . This reduction translates into a lower calculated logP (estimated ~3.2 vs. ~4.1) and a higher fraction of sp³ carbon (Fsp³), which are critical parameters for lead-likeness and compound library selection [1].
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | C19H20O7S, MW 392.42, heavy atoms 27 |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate (CAS 869341-50-4): C24H20O7S, MW 452.48, heavy atoms 32 |
| Quantified Difference | ΔMW = -60.06 Da (-13.3%); Δheavy atoms = -5 (-15.6%) |
| Conditions | Calculated from molecular formulas; benzenesulfonate data from ChemSrc database. |
Why This Matters
A lower molecular weight and reduced lipophilicity favor the methanesulfonate for early-stage screening libraries where compound developability metrics are prioritized.
- [1] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties. J. Med. Chem. 2011, 54, 2529–2591. View Source
